molecular formula C9H17F3N2O B1477438 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine CAS No. 2098088-83-4

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

Cat. No.: B1477438
CAS No.: 2098088-83-4
M. Wt: 226.24 g/mol
InChI Key: NXAXHTWNTCPLGD-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a tertiary amine featuring a four-membered azetidine ring substituted with ethoxy and trifluoromethyl groups at the 3-position. The compound’s structure combines a rigid azetidine scaffold with a flexible propylamine side chain, enabling diverse applications in medicinal chemistry and materials science. Its synthesis typically involves acid-catalyzed ring-opening of azetidine derivatives followed by functionalization . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxy substituent modulates electronic properties, making it a versatile building block for drug design .

Properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)6-14(7-8)5-3-4-13/h2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAXHTWNTCPLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a synthetic compound featuring a trifluoromethyl group and an azetidine ring, which are known to enhance biological activity through improved lipophilicity and binding affinity to various biological targets. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₈H₁₅F₃N₂O, with a molecular weight of approximately 212.21 g/mol. Its structural features contribute to its unique reactivity and interaction with biological systems.

Property Value
Molecular FormulaC₈H₁₅F₃N₂O
Molecular Weight212.21 g/mol
Functional GroupsEthoxy, Trifluoromethyl
Structural FeaturesAzetidine Ring

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and receptor binding. This compound may modulate enzyme activities or inhibit specific pathways, leading to therapeutic effects.

Biological Activity

Research has indicated that compounds containing azetidine rings often exhibit significant biological activities, including:

  • Antiproliferative Effects : Preliminary studies suggest that related compounds demonstrate antiproliferative properties against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These studies have shown IC50 values in the range of 10–33 nM, indicating potent activity comparable to established chemotherapeutics like CA-4 .
  • Enzyme Inhibition : The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving carbonic anhydrases or other metabolic enzymes .
  • Protein Binding : The trifluoromethyl group is hypothesized to enhance binding affinity to target proteins, making it a candidate for drug development in medicinal chemistry .

Case Studies

Several studies have explored the biological effects of related compounds, shedding light on the potential applications of this compound:

Study 1: Antiproliferative Activity

In a study evaluating various azetidine derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 cells. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of azetidine derivatives with carbonic anhydrase enzymes. The results indicated that the presence of the trifluoromethyl group significantly increased the inhibitory potency against these enzymes, suggesting a pathway for therapeutic intervention in conditions like glaucoma or epilepsy .

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related azetidine and propan-1-amine derivatives (Table 1):

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine 3-ethoxy, 3-CF₃, azetidine, propan-1-amine C₉H₁₇F₃N₂O 226.21 (estimated) High lipophilicity; potential CNS activity due to trifluoromethyl group
2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine 3-ethoxy, 3-CF₃, azetidine, ethan-1-amine C₈H₁₅F₃N₂O 212.21 Shorter chain reduces steric bulk; lower logP compared to propyl analog
3-(Azetidin-1-yl)propan-1-amine (7) Unsubstituted azetidine, propan-1-amine C₆H₁₄N₂ 114.19 Baseline compound for dimerization studies; lacks fluorinated groups
Cinacalcet (15) Trifluoromethylphenyl, naphthyl, propan-1-amine C₂₂H₂₂F₃N 357.41 FDA-approved drug (calcimimetic); demonstrates CF₃’s role in receptor binding

Key Observations :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 3-(azetidin-1-yl)propan-1-amine (7) .
Pharmacological Analogs
  • 1-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) : Exhibits CaV1.3 calcium channel inhibition (61% yield). The trifluoromethylphenyl group enhances selectivity, a feature shared with the target compound .
  • N-[3-(Azetidin-1-yl)propyl]quinoline-2-carboxamide (20): Demonstrates metal-complexing properties due to the azetidine-propan-1-amine motif, suggesting the target compound’s utility in sensor design .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine generally follows these key steps:

Azetidine Ring Formation and Functionalization

Azetidine derivatives are commonly prepared via cyclization of amino alcohol precursors or through ring closure of suitable haloalkylamines. According to patent WO2018108954A1, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a key intermediate, which undergoes sulfonylation (e.g., with methanesulfonyl chloride or tosyl chloride) to form good leaving groups for further substitution reactions.

Step Reagents & Conditions Purpose
Hydroxymethyl azetidine formation Starting from azetidine-1-carboxylate derivatives To introduce hydroxymethyl group at 3-position
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM To convert hydroxyl to mesylate/tosylate leaving group
Nucleophilic substitution Fluoride source (e.g., triethylamine trihydrofluoride) To introduce fluorine or trifluoromethyl substituents

Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced through nucleophilic or electrophilic trifluoromethylation methods. While direct trifluoromethylation on azetidine rings is challenging, the patent describes fluorination steps of mesylated azetidine intermediates, which can be adapted for trifluoromethyl analogs by using trifluoromethylating agents or via building blocks already containing the trifluoromethyl substituent.

Ethoxylation at the 3-Position

The ethoxy substituent at the 3-position can be introduced by nucleophilic substitution of a suitable leaving group (e.g., mesylate or tosylate) with ethoxide ion or by reaction with ethanol under basic conditions. This step requires careful control to avoid side reactions and maintain the integrity of the azetidine ring.

Attachment of Propan-1-amine Side Chain

The propan-1-amine moiety is typically introduced by nucleophilic substitution or reductive amination reactions. The patent literature suggests that reductive amination using hydride reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride is effective for forming amine linkages.

Deprotection and Purification

Protecting groups on the azetidine nitrogen (e.g., tert-butyl carbamate) are removed under acidic conditions such as trifluoroacetic acid or para-toluenesulfonic acid treatment. The final compound is purified by aqueous extraction and chromatographic techniques to achieve high purity.

Summary Table of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Notes/Outcome
Hydroxymethyl azetidine synthesis Azetidine-1-carboxylate derivatives Intermediate for further functionalization
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM Converts hydroxyl to leaving group
Fluorination/Trifluoromethylation Triethylamine trihydrofluoride, triflic anhydride Introduces fluorine or trifluoromethyl group
Ethoxylation Sodium ethoxide or ethanol/base Introduces ethoxy substituent
Reductive amination Sodium triacetoxyborohydride, lithium aluminum hydride Forms propan-1-amine linkage
Deprotection Trifluoroacetic acid, para-toluenesulfonic acid Removes protecting groups
Purification Aqueous extraction, flash chromatography Yields pure final compound

Research Findings and Optimization

  • Hydride Reducing Agents: Sodium triacetoxyborohydride and lithium aluminum hydride are preferred for reductive amination due to their selectivity and mild conditions, minimizing side reactions.
  • Fluorinating Reagents: Triethylamine trihydrofluoride and tetra-butylammonium fluoride (TBAF) provide effective fluorination, which can be adapted for trifluoromethyl introduction with appropriate reagents.
  • Protecting Group Strategy: Use of tert-butyl carbamate protecting groups on azetidine nitrogen facilitates selective functionalization and easy deprotection under acidic conditions.
  • Purification: Flash chromatography using silica gel columns and aqueous extraction protocols ensure removal of impurities such as chloromethyl azetidine byproducts and residual reagents.

Q & A

Q. What are the common synthetic routes for 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine, and how is its structure confirmed?

Methodological Answer: Synthesis of this compound likely involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂/CuI systems) for introducing trifluoromethyl or ethoxy groups, followed by hydrolysis and purification steps. For example, analogous propan-1-amine derivatives are synthesized via:

  • Step 1: Catalytic coupling of halogenated precursors with trifluoromethyl-containing intermediates .
  • Step 2: Hydrolysis of protective groups (e.g., trifluoroacetamide) under basic conditions (KOH/MeOH/H₂O) to yield the free amine .
  • Step 3: Purification via column chromatography or recrystallization.

Structural confirmation relies on:

  • 1H/13C NMR: To verify chemical shifts corresponding to the azetidine ring, ethoxy group, and propan-1-amine chain. For example, trifluoromethyl groups typically show distinct 19F NMR signals, while ethoxy protons resonate at ~1.3–1.5 ppm (triplet) and ~3.4–3.6 ppm (quartet) .
  • HRMS: To confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are employed to assess the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC/UPLC: Used to determine purity (>95% is typical for research-grade compounds). Retention time and peak area integration help quantify impurities .
  • Elemental Analysis: Validates C, H, N, and F content against theoretical values.
  • Melting Point: Consistency with literature data indicates purity.
  • Spectroscopic Techniques:
    • FT-IR: Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C-F stretches at ~1100–1200 cm⁻¹).
    • Mass Spectrometry (MS): Detects synthetic by-products or degradation products.

Example Workflow:

Initial purity check via HPLC.

Structural validation using NMR and HRMS.

Cross-verification with elemental analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Based on SDS data for similar amines (e.g., 3-(2-fluoroethoxy)propan-1-amine):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and fume hood use .
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Emergency Measures:
    • Inhalation: Move to fresh air; consult a physician .
    • Skin Contact: Wash with soap and water for 15 minutes .
  • Disposal: Follow hazardous waste protocols for fluorinated compounds .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, HRMS) during structural elucidation?

Methodological Answer:

  • NMR Anomalies:
    • Dynamic Effects: Variable-temperature NMR can resolve overlapping signals caused by conformational exchange (e.g., azetidine ring puckering) .
    • Impurity Peaks: Compare with synthetic intermediates or by-products. For example, residual trifluoroacetamide (from incomplete hydrolysis) may appear as a singlet at ~3.3 ppm in 1H NMR .
  • HRMS Deviations:
    • Isotopic Patterns: Confirm using high-resolution instruments (e.g., TOF-MS) to distinguish between [M+H]⁺ and adduct ions.
    • Fragmentation Analysis: Collision-induced dissociation (CID) can clarify unexpected fragments .

Case Study: In a related compound, conflicting 13C NMR signals were resolved by repeating the reaction under anhydrous conditions, eliminating solvolysis by-products .

Q. What strategies are effective in identifying and quantifying synthetic impurities or by-products?

Methodological Answer:

  • LC-MS/MS: Detects low-abundance impurities (e.g., de-ethoxy by-products or azetidine ring-opened derivatives) with high sensitivity .
  • Stability Studies: Accelerated degradation (e.g., heat, light, pH extremes) identifies labile functional groups. For example, ethoxy groups may hydrolyze under acidic conditions, forming ethanol and secondary amines .
  • Reference Standards: Use spiked impurities (e.g., N-oxide derivatives) for calibration. Cinacalcet N-Oxide Impurity, a related compound, is quantified via HPLC with a detection limit of 0.05% .

Example Protocol:

Synthesize potential impurities (e.g., via controlled oxidation).

Develop a gradient HPLC method to separate all components.

Validate using ICH guidelines for precision, accuracy, and linearity .

Q. What considerations are critical when designing biological activity studies for this compound, given its structural features?

Methodological Answer:

  • Structural Analogues: Compare with pharmacologically active amines (e.g., Cinacalcet, Fluoxetine), which target G-protein-coupled receptors (GPCRs) or neurotransmitter transporters .
  • Physicochemical Properties:
    • Lipophilicity (LogP): The trifluoromethyl group enhances membrane permeability but may reduce solubility. Use computational tools (e.g., SwissADME) to predict bioavailability .
    • Metabolic Stability: Assess susceptibility to CYP450 enzymes via liver microsome assays.
  • In Vitro Assays:
    • Target Binding: Radioligand displacement assays (e.g., for calcium-sensing receptors, as in Cinacalcet) .
    • Functional Activity: Measure cAMP accumulation or calcium flux in cell lines .

Case Study: Fluoxetine’s propan-1-amine backbone contributes to serotonin reuptake inhibition. Structural modifications (e.g., ethoxy substitution) may alter potency or selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

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